molecular formula C19H22ClN3O3 B4574379 N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-furamide

N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-furamide

Cat. No.: B4574379
M. Wt: 375.8 g/mol
InChI Key: OYSPPQFZQFVTMQ-UHFFFAOYSA-N
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Description

N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-furamide is a useful research compound. Its molecular formula is C19H22ClN3O3 and its molecular weight is 375.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 375.1349693 g/mol and the complexity rating of the compound is 508. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Characterization

  • The process of synthesizing novel derivatives, including compounds resembling N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-furamide, involves complex chemical reactions starting from basic structures like 2-acetylfuran. These compounds have been synthesized through various chemical reactions including Claisen Schmidt condensation and Mannich’s reaction, with their structures confirmed by advanced spectroscopic methods such as IR, NMR, and mass spectrometry (Kumar et al., 2017).

Pharmacological Evaluation

  • Several studies have investigated the pharmacological effects of compounds structurally related to this compound. These include evaluations of antidepressant and antianxiety activities through behavioral tests in animal models. Compounds synthesized in similar frameworks have shown significant effects in Porsolt’s behavioral despair test and the plus maze method, indicating their potential utility in treating mood disorders (Kumar et al., 2017).

Therapeutic Applications

  • The exploration of therapeutic applications, particularly in neurodegenerative diseases such as Alzheimer's, has been a significant focus. Certain synthesized compounds related to this compound have been found to inhibit enzymes linked to Alzheimer’s disease, showcasing potential as therapeutic agents. For instance, derivatives have been synthesized as possible therapeutic entrants for Alzheimer’s disease treatment, with enzyme inhibition activity performed against butyrylcholinesterase enzyme, revealing promising results (Hussain et al., 2016).

Imaging and Diagnostic Potential

  • Research into the development of radioligands for PET imaging of neuroinflammation markers, such as the colony-stimulating factor 1 receptor (CSF1R), has also incorporated compounds with similar structures. These studies demonstrate the utility of such compounds in developing diagnostic tools for neurodegenerative diseases, with specific focus on Alzheimer's disease (Lee et al., 2022).

Anti-inflammatory and Anticancer Activities

  • Additionally, the anti-inflammatory and anticancer potentials of related compounds have been evaluated, revealing that certain derivatives exhibit potent activities in preclinical models. These findings highlight the broader pharmacological applications of these compounds beyond their initial scope, including potential treatments for inflammation and cancer (Rajasekaran et al., 1999).

Properties

IUPAC Name

N-[5-chloro-2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O3/c1-13(2)19(25)23-9-7-22(8-10-23)16-6-5-14(20)12-15(16)21-18(24)17-4-3-11-26-17/h3-6,11-13H,7-10H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYSPPQFZQFVTMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCN(CC1)C2=C(C=C(C=C2)Cl)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.